Product packaging for cis-3,4-Pyrrolidinedicarboxylic acid(Cat. No.:CAS No. 1212188-71-0)

cis-3,4-Pyrrolidinedicarboxylic acid

Cat. No.: B6292007
CAS No.: 1212188-71-0
M. Wt: 159.14 g/mol
InChI Key: KMHDKGFRYVKQNW-ZXZARUISSA-N
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Description

Significance of Pyrrolidinedicarboxylic Acid Scaffolds in Organic Synthesis and Chemical Biology Research

Pyrrolidinedicarboxylic acid scaffolds, including the cis-3,4-isomer, are foundational components in the design and synthesis of complex molecular architectures. The five-membered pyrrolidine (B122466) ring is a common structural motif in a wide range of biologically active compounds. researchgate.net Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems. d-nb.info This three-dimensionality is crucial for establishing precise interactions with biological targets like enzymes and receptors. nih.gov

In organic synthesis, these scaffolds serve as versatile building blocks. The presence of two carboxylic acid groups provides handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries. These libraries are invaluable in the search for new therapeutic agents. For instance, pyrrolidine derivatives have been investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. d-nb.infonih.gov The stereochemistry of the substituents on the pyrrolidine ring plays a critical role in determining the biological profile of the resulting molecules, as different spatial arrangements can lead to varied binding modes with proteins. researchgate.net

In chemical biology, pyrrolidinedicarboxylic acid derivatives are used to create probes and tools for studying biological processes. Their rigid conformation can be exploited to mimic or disrupt specific peptide turns or protein-protein interactions. By incorporating these scaffolds into larger molecules, researchers can investigate the structural requirements for biological activity and design more potent and selective modulators of cellular function.

Overview of the cis-Stereochemistry and its Implications in Molecular Design

The term "cis" in cis-3,4-Pyrrolidinedicarboxylic acid denotes that the two carboxylic acid groups are situated on the same side of the pyrrolidine ring. This specific stereochemical arrangement has profound implications for the molecule's shape, conformation, and ultimately, its function in a biological context.

This defined spatial orientation is critical in molecular design for several reasons:

Conformational Rigidity: The cis-configuration restricts the conformational flexibility of the pyrrolidine ring and the attached functional groups. This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Vectorial Presentation of Functional Groups: The cis-arrangement projects the two carboxylic acid groups in a specific direction. This allows for the creation of molecules that can chelate metal ions or form specific hydrogen bonding patterns with a biological receptor. For example, a cis-3,4-diphenylpyrrolidine scaffold has been shown to induce a "U-shape" conformation beneficial for certain receptor interactions. nih.gov

Influence on Physicochemical Properties: The relative orientation of the polar carboxylic acid groups affects the molecule's polarity, solubility, and ability to engage in intermolecular interactions.

Research has shown that for certain biological targets, the cis-configuration of substituents on a pyrrolidine ring is preferred over the trans-orientation for optimal activity. nih.gov The ability to control the pucker of the pyrrolidine ring through substitution is a powerful tool for medicinal chemists. nih.gov

Historical Context and Evolution of Research on Substituted Pyrrolidines

The study of pyrrolidines has a rich history, deeply intertwined with the chemistry of natural products. The parent pyrrolidine ring is a core component of the amino acids proline and hydroxyproline, which are fundamental to the structure of proteins like collagen. beilstein-journals.orgbeilstein-journals.org Early research was heavily influenced by the isolation and structural elucidation of alkaloids containing the pyrrolidine nucleus.

The development of stereoselective synthesis methods has been a major driver in the evolution of pyrrolidine research. nih.gov Initially, many studies relied on proline or 4-hydroxyproline (B1632879) as chiral starting materials to create new derivatives. nih.gov Over time, more sophisticated methods, such as catalytic asymmetric 1,3-dipolar cycloadditions and intramolecular C-H amination, have been developed, allowing for the creation of a wide array of substituted pyrrolidines with high stereochemical control. d-nb.infoorganic-chemistry.org

The interest in conformationally constrained amino acids as tools to study peptide and protein structure also fueled research into substituted pyrrolidines. By introducing substituents at various positions on the pyrrolidine ring, researchers could systematically probe the effects of conformational changes on biological activity. nih.gov The discovery that stereochemistry at a single carbon atom could dramatically alter the biological profile of a molecule underscored the importance of precise synthetic control. researchgate.net In recent years, the focus has expanded to include the use of pyrrolidines as organocatalysts and as key components in the synthesis of complex drugs. rsc.orgacs.org The continuous development of new synthetic methodologies ensures that substituted pyrrolidines, including this compound, will remain at the forefront of chemical research.

Data on Pyrrolidine Ring Conformations

The conformation of the pyrrolidine ring is a key determinant of its properties. The table below illustrates how substituents can influence the preferred pucker of the ring, a critical consideration in the design of molecules based on this scaffold.

Compound/SubstituentPreferred ConformationImplication
L-ProlineCγ-exoA foundational conformation in many peptides.
trans-4-FluoroprolineCγ-exoThe electronegative trans-substituent favors the exo pucker. nih.gov
cis-4-FluoroprolineCγ-endoThe electronegative cis-substituent favors the endo pucker. nih.gov
cis-4-tert-ButylprolineCγ-exo (for L-proline)A sterically demanding cis-group can override electronic effects and favor the exo pucker. nih.gov
trans-4-tert-ButylprolineCγ-endo (for L-proline)A sterically demanding trans-group forces an endo pucker. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B6292007 cis-3,4-Pyrrolidinedicarboxylic acid CAS No. 1212188-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-pyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHDKGFRYVKQNW-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Cis 3,4 Pyrrolidinedicarboxylic Acid Frameworks

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). youtube.com This precision allows for the unambiguous determination of a compound's elemental formula, as every unique combination of atoms has a slightly different exact mass. researchgate.net

The molecular formula for cis-3,4-Pyrrolidinedicarboxylic acid is C6H9NO4. Using the masses of the most abundant isotopes (12C, 1H, 14N, and 16O), the calculated monoisotopic mass is 159.0532 g/mol . An HRMS experiment, often using a soft ionization technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]+. The experimentally observed mass would be expected to match the calculated value within a very small error margin (e.g., <5 ppm), thus confirming the elemental composition.

Table 3: HRMS Data for this compound

This interactive table shows the calculated exact mass for the molecule and its common adducts.

SpeciesFormulaCalculated Exact Mass (m/z)
[M]C6H9NO4159.05316
[M+H]+C6H10NO4+160.06098
[M+Na]+C6H9NNaO4+182.04295

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of polar molecules like this compound is challenging due to their low volatility and the presence of active hydrogen atoms in the carboxylic acid and secondary amine groups. colostate.edu These characteristics can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the high-temperature environment of the GC inlet and column. To overcome these limitations, chemical derivatization is an essential prerequisite for the GC-MS analysis of such compounds. colostate.edumdpi.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. colostate.edunih.gov The most common methods for a compound containing both carboxylic acid and amine functionalities involve silylation and/or esterification.

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. nih.govchromforum.org The resulting TMS-derivatives are significantly more volatile and less polar, making them amenable to GC separation.

Esterification: This method specifically targets the carboxylic acid groups, converting them into esters (e.g., methyl or butyl esters). A common reagent for this is BF₃ in an alcohol like butanol. nih.gov This approach effectively caps (B75204) the polar carboxyl groups, reducing intermolecular hydrogen bonding and increasing volatility. For a compound like this compound, a two-step derivatization might be employed, first esterifying the carboxyl groups and then silylating the amine proton.

Once derivatized, the analyte can be analyzed by GC-MS. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation patterns of derivatized pyrrolidines provide key structural information. For instance, the analysis of related pyrrolidide derivatives in GC-MS is a known technique for locating double bonds in fatty acids, highlighting the stability and predictable fragmentation of the derivatized pyrrolidine (B122466) structure. nih.gov The mass spectra of acylated amine derivatives often show characteristic fragments that help identify the core structure and the nature of the side chains. scispace.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of this compound

Derivatization Reagent Target Functional Group(s) Key Advantages
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Carboxyl (-COOH), Amine (-NH) Reacts with both functional groups; produces volatile and thermally stable TMS derivatives. nih.govchromforum.org
BF₃/Butanol (Boron trifluoride in Butanol) Carboxyl (-COOH) Specifically forms butyl esters, which are much more volatile than the free acid; effective for dicarboxylic acids. nih.gov
(Trimethylsilyl)diazomethane Carboxyl (-COOH), Hydroxyl (-OH) Simultaneously methylates carboxylic acids and silylates hydroxyls or amines. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization

Liquid chromatography-mass spectrometry (LC-MS) is well-suited for analyzing polar and non-volatile compounds, often without the need for derivatization. However, for certain analytes like dicarboxylic acids, derivatization can significantly enhance analytical performance, particularly in terms of sensitivity, chromatographic retention on reverse-phase columns, and ionization efficiency in the mass spectrometer. longdom.orgresearchgate.net The low abundance of such compounds in biological matrices and their potentially poor ionization and fragmentation necessitate strategies to improve their detection. longdom.orgchromatographyonline.com

For this compound, derivatization for LC-MS analysis focuses on modifying the two carboxylic acid groups. A key strategy is "charge-reversal" derivatization, which converts the anionic carboxyl groups into derivatives that readily form positive ions. longdom.orgchromatographyonline.com This is highly advantageous for electrospray ionization mass spectrometry (ESI-MS), as it can improve sensitivity and lead to more informative fragmentation patterns in tandem MS (MS/MS) experiments. longdom.org

Several types of reagents are used for this purpose:

Reagents for Positive-Ion Mode: Agents like dimethylaminophenacyl bromide (DmPABr) or 2-picolyl amine react with carboxylic acids to add a moiety that is easily protonated or carries a permanent positive charge. longdom.orgchromatographyonline.comupf.edu This approach enhances detection in the positive ion mode, which is often less noisy than the negative ion mode, leading to lower limits of detection. chromatographyonline.com For polycarboxylic acids, derivatization can occur on one or both carboxyl groups, though the doubly derivatized ion is often the most intense. nih.gov

Reagents for Improved Hydrophobicity: Some derivatization reagents are designed to increase the hydrophobicity of the analyte, thereby improving its retention on commonly used C18 reversed-phase LC columns. A pyridinium-based reagent developed for polycarboxylic acids was shown to increase ESI efficiency through the incorporation of a highly hydrophobic and permanently charged group. nih.gov

The derivatization process not only improves sensitivity but also enhances chromatographic separation and the stability of the analyte. researchgate.netchromatographyonline.comupf.edu This leads to more robust and reliable quantification, which is critical in metabolomics and biomarker discovery studies where trace amounts of dicarboxylic acids are often of interest. longdom.org

Table 2: Selected Derivatization Reagents for LC-MS Analysis of Dicarboxylic Acids

Derivatization Reagent Abbreviation Mechanism/Advantage
Dimethylaminophenacyl bromide DmPABr Achieves charge reversal from negative to positive, enhancing sensitivity, mass fragmentation, and chromatographic separation. chromatographyonline.com
2-Picolyl Amine 2-PA A well-described agent for carboxyl groups that improves LC-MS/MS analytical performance. upf.edu
o-Benzylhydroxylamine oBHA Provides better sensitivity and more stable derivatives for polycarboxylic acids compared to other agents like 2-PA. upf.edu
Triphenylpyridinium-based reagents N/A Incorporates a permanently charged, highly hydrophobic group, enabling polylabeling and high-sensitivity analysis of polycarboxylic acids. nih.gov

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups, bonding arrangements, and molecular structure of a compound. These methods are non-destructive and offer complementary insights into the vibrational modes of the this compound framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum is dominated by features from the carboxylic acid groups and the pyrrolidine ring.

The carboxylic acid functional group has several distinct and diagnostically useful absorption bands: spectroscopyonline.com

O-H Stretch: A very broad and intense absorption band is typically observed in the region of 3500–2500 cm⁻¹. spectroscopyonline.com This significant broadening is a hallmark of carboxylic acids and results from strong intermolecular hydrogen bonding, where two molecules form a stable dimer. youtube.com

C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch appears between 1730 and 1700 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com Its exact position can be influenced by hydrogen bonding.

C-O Stretch and O-H Bend: The spectrum also contains bands for the C-O stretching vibration, typically found in the 1320–1210 cm⁻¹ range, and an out-of-plane O-H bending (wagging) vibration, which appears as a broad peak around 960–900 cm⁻¹. spectroscopyonline.com

The pyrrolidine ring contributes to the spectrum primarily through its C-H and C-N vibrations. C-H stretching vibrations from the CH₂ groups of the ring typically appear just below 3000 cm⁻¹. The complex fingerprint region (below 1500 cm⁻¹) contains numerous bands from C-H bending and C-C and C-N stretching vibrations, which are characteristic of the cyclic structure. dtic.milnih.gov

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3500–2500 O-H Stretch (H-bonded) Carboxylic Acid Strong, Very Broad
~2950–2850 C-H Stretch Pyrrolidine Ring (CH₂) Medium
1730–1700 C=O Stretch Carboxylic Acid Strong
~1450 C-H Bend (Scissoring) Pyrrolidine Ring (CH₂) Medium
1320–1210 C-O Stretch Carboxylic Acid Medium-Strong
960–900 O-H Bend (Out-of-Plane) Carboxylic Acid Medium, Broad

Data synthesized from general values for carboxylic acids and pyrrolidine systems. spectroscopyonline.comnih.gov

Raman Spectroscopy of Pyrrolidine Systems

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR spectroscopy. ruc.dk While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud around the molecule. This often means that symmetric, non-polar bonds produce strong Raman signals, while polar bonds can be weak.

For this compound, Raman spectroscopy can effectively probe both the pyrrolidine skeleton and the carboxylic acid groups:

Carboxylic Acid Vibrations: The C=O stretching frequency, which is very strong in FTIR, also appears in the Raman spectrum, typically in the 1640–1680 cm⁻¹ range for hydrogen-bonded dimers, though often with weaker intensity. ias.ac.in The C-C stretching vibrations of the molecule are also readily observed. researchgate.net

pH-Dependence: Raman spectroscopy can be used to determine the pKa of carboxylic acids by monitoring the pH-dependent changes in the spectra. researchgate.net As the pH of a solution is varied, the equilibrium shifts between the protonated (-COOH) and deprotonated (-COO⁻) forms, each having a distinct vibrational signature. By tracking the intensity ratio of bands corresponding to each form, the acid dissociation constant can be accurately determined. ruc.dkresearchgate.net

Table 4: Potential Raman Shifts (cm⁻¹) for this compound

Raman Shift (cm⁻¹) Vibration Assignment Functional Group/Moiety
~2950–2850 C-H Stretching Pyrrolidine Ring
~1670 C=O Stretching Carboxylic Acid (Dimer)
~1450 CH₂ Bending Pyrrolidine Ring
~1410 COO⁻ Symmetric Stretching Carboxylate (Deprotonated form)
~900–800 C-C Stretching / Ring Breathing Pyrrolidine Skeleton

Data synthesized from general values for carboxylic acids and cyclic amines. ias.ac.inresearchgate.netresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

The this compound molecule is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration (i.e., the precise three-dimensional arrangement of atoms) at the chiral centers is crucial for understanding its biological activity and stereospecific interactions. Chiroptical techniques, particularly Circular Dichroism, are powerful tools for this purpose. nih.govmtoz-biolabs.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. hebmu.edu.cn An achiral molecule will not absorb the two types of polarized light differently, resulting in no CD signal. A chiral molecule, however, will absorb one more than the other at specific wavelengths, producing a characteristic CD spectrum of positive and negative peaks, known as Cotton effects. nih.gov

The determination of the absolute configuration of a molecule like this compound using CD spectroscopy generally involves a comparative approach:

Experimental Spectrum Measurement: A CD spectrum of the purified chiral sample is recorded. The resulting spectrum provides information about the stereochemistry of the molecule. mtoz-biolabs.com

Comparison with Known Standards or Calculations: The experimental spectrum is compared against a reference. This reference can be the known experimental spectrum of a closely related compound whose absolute configuration has already been established. hebmu.edu.cn

Theoretical Calculation: With advancements in computational chemistry, a highly reliable method is to compare the experimental spectrum with a theoretically calculated spectrum. hebmu.edu.cn Using quantum chemical methods like time-dependent density functional theory (TDDFT), the CD spectrum for a proposed absolute configuration (e.g., (3R,4R)) can be predicted. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.govacs.org

For molecules like carboxylic acids, the inherent electronic transitions may occur in the far-UV region, which can be difficult to measure. In such cases, derivatization or complexation with a chromophoric reagent can be used to induce a CD signal in a more accessible region of the spectrum (e.g., the visible region), simplifying the analysis. nih.gov A related technique, Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared light, can also be a definitive method for establishing the absolute configuration of chiral molecules, including pyrrolidine derivatives. nih.gov

Table 5: Principles of Absolute Configuration Determination by CD Spectroscopy

Step Description Purpose
1. Record Spectrum The sample is analyzed in a CD spectropolarimeter to measure the difference in absorption (ΔA) of left and right circularly polarized light versus wavelength. mtoz-biolabs.com To obtain the experimental chiroptical fingerprint (Cotton effects) of the molecule.
2. Compare Spectra The experimental spectrum's sign and shape are compared to the spectra of known compounds or to a theoretically predicted spectrum. hebmu.edu.cnacs.org To correlate the observed Cotton effects with a specific spatial arrangement of atoms (e.g., R or S configuration). mtoz-biolabs.com
3. Assign Configuration If the experimental spectrum matches the spectrum of a known R-enantiomer (or a calculated R-spectrum), the sample is assigned the R configuration. To definitively establish the three-dimensional structure of the chiral molecule. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of Cis 3,4 Pyrrolidinedicarboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules. nih.gov DFT calculations are fundamental for predicting geometry, reactivity, and spectroscopic properties. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. researchgate.netresearchgate.netrsc.org This process yields the equilibrium structure with its corresponding electronic energy.

For cis-3,4-Pyrrolidinedicarboxylic acid, this calculation would define the precise bond lengths, bond angles, and dihedral angles of its lowest-energy state. The resulting energetic profile provides the molecule's stability, heat of formation, and dipole moment. These optimized structures are crucial for all subsequent calculations, including frequency and property predictions.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrolidine (B122466) Ring Derivative (Example Data)

ParameterBond/AngleCalculated Value (DFT B3LYP/6-31G(d,p))
Bond LengthC-N1.46 Å
Bond LengthC-C (ring)1.54 Å
Bond LengthC=O1.21 Å
Bond LengthC-O1.35 Å
Bond AngleC-N-C108.5°
Bond AngleO=C-O124.0°
Dihedral AngleH-C-C-H35.2° (gauche)

Note: This table presents typical values for a substituted pyrrolidine carboxylic acid to illustrate the output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. biointerfaceresearch.com

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and reactivity. researchgate.netbiointerfaceresearch.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. These calculations help predict how this compound might interact with other molecules or participate in chemical reactions.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Example Data)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implication
Molecule A-6.54-0.985.56High Stability, Low Reactivity
Molecule B-5.89-2.113.78Moderate Reactivity
Molecule C-5.21-3.052.16High Reactivity, "Soft" Molecule

Note: This table illustrates how HOMO/LUMO energies, calculated via DFT, are used to assess the electronic properties and relative reactivity of different molecules.

Once a molecule's geometry is optimized, DFT can be used to predict its spectroscopic signatures. This is a powerful tool for structural verification when compared with experimental data. nih.govbiointerfaceresearch.com

IR and Raman Spectra: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to molecular motions (stretching, bending) can be determined. These frequencies correlate to peaks in the experimental IR and Raman spectra, and a good match between the calculated and experimental spectra provides strong evidence for the proposed structure. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov Comparing these predicted shifts to experimental values is a highly effective method for confirming molecular constitutions and configurations in solution. mdpi.comnih.gov For this compound, this would help assign specific protons and carbons and confirm the cis stereochemistry of the substituents.

Table 3: Example Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
H-23.153.110.04
H-32.982.950.03
H-42.962.940.02
H-5a3.453.410.04
H-5b3.283.250.03

Note: This table demonstrates the typical high level of agreement between experimental and DFT-calculated NMR chemical shifts, a practice used to validate computed structures. mdpi.com

Molecular Mechanics and Dynamics Simulations for Conformational Space

While quantum mechanics offers high accuracy, it is computationally expensive for exploring the vast number of possible conformations a flexible molecule can adopt. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for this task. rsc.orgnih.gov These methods treat atoms as classical particles governed by a force field, an empirical set of equations and parameters that describe the potential energy of the system.

The five-membered pyrrolidine ring in this compound is not planar. It adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. The orientation of the two carboxylic acid groups (axial vs. equatorial) further complicates the conformational landscape.

Computational conformational analysis can systematically search for all low-energy conformers. researchgate.netnih.gov By calculating the relative energies of these different structures, it is possible to predict which conformations will be most populated at a given temperature. Such analyses can be performed for the isolated molecule (gas phase) or by using implicit or explicit solvent models to understand how the environment affects conformational preferences. researchgate.net For instance, intramolecular hydrogen bonding might stabilize a particular conformer in the gas phase or a nonpolar solvent, but this preference might shift in a polar solvent like water where intermolecular hydrogen bonds with the solvent become dominant.

Table 4: Illustrative Relative Energies of Conformers in Different Phases (Example Data)

Conformer DescriptionRelative Energy (Gas Phase) (kcal/mol)Relative Energy (Aqueous Solution) (kcal/mol)
Diaxial Carboxyl Groups2.51.2
Diequatorial Carboxyl Groups0.00.0
Axial/Equatorial Carboxyl Groups1.80.8

Note: This table shows how the relative stability of different conformers of a cyclic dicarboxylic acid can change depending on the phase, as predicted by computational methods.

Molecular dynamics simulations model the motion of atoms over time, providing a view of how the molecule dynamically samples different conformations. nih.gov From these simulations, or by using methods that map the potential energy surface, it is possible to identify the pathways for interconversion between stable conformers. frontiersin.org

The key feature of an interconversion pathway is the transition state—the highest energy point that must be crossed for the molecule to switch from one conformation to another. The energy difference between the stable conformer and the transition state is the activation energy or energy barrier. frontiersin.org A high barrier suggests that interconversion is slow, and it might be possible to observe distinct conformations experimentally (e.g., as separate sets of peaks in a low-temperature NMR spectrum). A low barrier indicates rapid interconversion. For the pyrrolidine ring, this involves calculating the energy barrier for ring-puckering.

Transition State Modeling in Stereoselective Reactions

Computational chemistry, particularly through the lens of transition state theory, has become an indispensable tool for understanding and predicting the stereochemical outcomes of complex organic reactions. In the context of synthesizing stereochemically defined pyrrolidine rings, such as those related to this compound, transition state modeling provides profound insights into the factors governing diastereoselectivity and enantioselectivity. By calculating the energies and geometries of various possible transition states, chemists can rationalize why a particular stereoisomer is favored and leverage this knowledge for the design of more efficient and selective synthetic routes.

Elucidation of Reaction Mechanisms and Stereochemical Outcomes

The formation of the cis-substituted pyrrolidine core is a stereochemically demanding task. Transition state modeling allows for a detailed examination of the potential energy surface of a reaction, identifying the lowest energy pathways that lead to the observed products. A key aspect of this is the comparison of the activation energies for the formation of different stereoisomers.

For instance, in stereoselective cyclization reactions designed to produce cis-disubstituted heterocyclic rings, density functional theory (DFT) calculations are frequently employed to model the transition states. These calculations can reveal the subtle energetic differences that lead to high diastereoselectivity. A pertinent example can be found in the palladium-catalyzed stereoselective carbocyclization to form cis-1,4-disubstituted heterocycles, a process analogous in principle to the formation of a cis-3,4-disubstituted pyrrolidine ring. nih.gov

In such a reaction, the preference for the cis product is explained by comparing the calculated free energies of the transition states leading to the cis and trans isomers. The transition state that results in the cis product is often found to be significantly lower in energy. nih.gov This energy difference can arise from various factors, including steric interactions, torsional strain, and stabilizing non-covalent interactions within the transition state structure.

A detailed analysis of the optimized geometries of the transition states can pinpoint the exact origins of this stereochemical control. For example, steric repulsion between a substituent on the forming ring and another part of the molecule in the transition state leading to the trans isomer can raise its energy, making the pathway to the cis isomer more favorable. nih.gov

Table 1: Calculated Free Energy Profile for a Model Stereoselective Carbocyclization

SpeciesDescriptionRelative Free Energy (kcal/mol)
Int-2 Key reaction intermediate0.0
TS-2c Transition state to cis-product+15.7
TS-2t Transition state to trans-product+18.3
Int-4c Intermediate leading to cis-product-5.2

This table is based on data for a model palladium-catalyzed carbocyclization leading to a cis-1,4-disubstituted six-membered heterocycle, illustrating the energetic preference for the cis transition state. nih.gov

As shown in the table, the activation energy for the formation of the cis-product via TS-2c is 2.6 kcal/mol lower than that for the trans-product via TS-2t , which is consistent with the experimental observation of the cis-isomer as the major product. nih.gov Computational models can also rule out other potential reaction pathways, such as those involving different ring conformations (e.g., chair-like vs. boat-like), by demonstrating that their associated transition states are significantly higher in energy. nih.gov

Rational Design of Organocatalysts and Reactions

The insights gained from transition state modeling are not merely explanatory; they are also predictive and serve as a powerful tool in the rational design of new catalysts and reactions. By understanding the key interactions that stabilize the desired transition state, chemists can design organocatalysts that are specifically tailored to promote a particular stereochemical outcome.

In the context of synthesizing highly substituted pyrrolidines, organocatalysis has emerged as a powerful strategy. For example, bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a squaramide moiety, have been successfully employed in the asymmetric synthesis of pyrrolidines with high enantio- and diastereoselectivities. nih.gov

The rational design of such catalysts often involves:

Identifying Key Interactions: Computational modeling can reveal the crucial non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst, the substrates, and the transition state. For instance, the squaramide group in a catalyst can act as a hydrogen-bond donor to activate the substrate, while the tertiary amine of the cinchonidine (B190817) scaffold can act as a Brønsted base.

Fine-Tuning the Catalyst Scaffold: Once the key interactions are understood, the catalyst structure can be systematically modified to enhance these interactions and, consequently, the stereoselectivity. This could involve altering the steric bulk of the catalyst, changing the electronic properties of its functional groups, or modifying the geometry of the chiral scaffold.

Predicting the Performance of New Catalysts: Before embarking on lengthy and resource-intensive synthetic efforts, computational modeling can be used to screen a library of virtual catalyst candidates and predict their efficacy. This in silico screening can prioritize the most promising candidates for experimental validation, thereby accelerating the discovery of new and improved organocatalysts.

While specific computational studies on organocatalysts for the direct synthesis of this compound are not extensively documented in the literature, the principles of rational design are broadly applicable. By modeling the transition states of key bond-forming steps, such as Michael additions or cycloadditions leading to the pyrrolidine ring, researchers can develop catalysts that create a chiral environment favoring the formation of the desired cis-diastereomer.

Applications of Cis 3,4 Pyrrolidinedicarboxylic Acid As Chiral Building Blocks in Organic Synthesis

A Versatile Scaffold for Complex Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of biologically active compounds. The dicarboxylic acid functionality of cis-3,4-pyrrolidinedicarboxylic acid offers multiple points for chemical elaboration, making it an ideal starting material for the synthesis of more complex heterocyclic systems.

Precursor for Pyrrolidine-Based Natural Products and Analogs

The stereochemically defined nature of this compound makes it an excellent precursor for the enantioselective synthesis of various pyrrolidine-containing natural products and their analogs. Its rigid structure allows for a high degree of stereocontrol during synthetic transformations. This is crucial for achieving the specific three-dimensional arrangements that are often essential for biological activity.

The synthesis of substituted pyrrolidine-2,5-diones, a class of compounds with a wide range of biological and pharmacological properties, can be achieved from 1,4-dicarboxylic acids. nih.gov These derivatives serve as key intermediates in the synthesis of more complex molecules. The inherent chirality of this compound can be transferred through successive reaction steps, enabling the asymmetric synthesis of target molecules.

Integration into Polycyclic and Fused Ring Systems

The pyrrolidine ring of this compound can be annulated or fused to other ring systems, leading to the formation of polycyclic and fused heterocyclic structures. thieme.de These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for diverse biological interactions. thieme.de

A Foundation for Novel Peptidomimetics and Conformationally Restricted Amino Acids

The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a major focus in medicinal chemistry. The goal is to create compounds with improved properties, such as enhanced stability and oral bioavailability. The conformationally constrained nature of this compound makes it an ideal scaffold for this purpose.

Design of β-Proline and β-Homoserine Analogs

This compound serves as a valuable starting material for the synthesis of β-proline analogs. nih.govoist.jp β-amino acids, like β-proline, are of considerable interest due to their unique structural properties and their presence in natural products. scispace.com The substitution of a standard proline residue in a peptide with a β-proline analog can induce specific secondary structures and increase resistance to enzymatic degradation. scispace.com

The synthesis of these analogs can be achieved through various methods, including those that offer high stereoselectivity from readily available starting materials. oist.jp The resulting β-proline derivatives are important as bioactive molecules and as building blocks for catalysts in chemical transformations. oist.jp

Analog Type Significance Synthetic Approach
β-Proline AnalogsInduce specific secondary structures in peptides, increase enzymatic stability. nih.govscispace.comSynthesized from chiral precursors like (R)-glycidol to ensure stereochemical purity. nih.gov
β-Homoserine AnalogsServe as constrained amino acid building blocks.Can be synthesized from chiral building blocks like N-carbobenzoxy-L-homoserine lactone.

Incorporation into Novel β-Foldamer Structures

Foldamers are oligomers that adopt well-defined, folded conformations in solution. The incorporation of conformationally restricted building blocks like those derived from this compound is a key strategy in the design of novel foldamer structures. These structures can mimic natural protein secondary structures, such as helices and turns.

The rigid pyrrolidine ring helps to pre-organize the peptide backbone, promoting the formation of specific folded architectures. For instance, oligomers of β-proline have been shown to possess rigid secondary structures. nih.gov The ability to control the conformation of these synthetic molecules is crucial for their potential application as inhibitors of protein-protein interactions or as novel therapeutic agents.

Advanced Intermediates in Medicinal Chemistry Research Programs

The unique structural features of this compound and its derivatives make them valuable intermediates in drug discovery programs. nih.gov The pyrrolidine ring is a common motif in many clinically used drugs, and the ability to introduce substituents with defined stereochemistry is highly advantageous.

Derivatives of this scaffold have been explored for a variety of therapeutic targets. For example, cis-3,4-disubstituted piperidines, which can be synthesized from related chiral building blocks, have been evaluated as potent antagonists for the CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. nih.gov The 4-quinolone-3-carboxylic acid motif, another important pharmacophore, has been used to develop antibacterial, antitumor, and anti-HIV agents. nih.gov The synthesis of these complex molecules often relies on the use of chiral building blocks to ensure the desired biological activity and reduce off-target effects.

The development of efficient synthetic routes to enantiomerically pure pyrrolidine derivatives is an active area of research. researchgate.net These efforts aim to provide medicinal chemists with a diverse toolkit of chiral building blocks for the rapid optimization of lead compounds and the discovery of new drug candidates.

Synthesis of Scaffold Precursors for Receptor Ligands

The pyrrolidine ring is a common structural motif in many biologically active molecules that interact with physiological receptors. This compound and its derivatives are utilized as scaffolds to construct ligands for several types of receptors, particularly within the central nervous system.

One significant area of application is in the synthesis of analogs of kainic acid. Kainic acid is a potent agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors involved in neurotransmission. wikipedia.org The excitotoxic nature of kainic acid has made it a valuable tool in neuroscience research to model neurodegenerative conditions. nih.gov The core structure of kainic acid features a substituted proline ring, and synthetic strategies often employ pyrrolidine precursors to build the kainoid skeleton. wikipedia.org

Furthermore, pyrrolidine-based structures are integral to the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, another crucial player in glutamatergic neurotransmission. nih.govnih.gov Overactivation of NMDA receptors is implicated in various neurological disorders, and antagonists can offer neuroprotective effects. nih.gov The constrained conformation of the this compound scaffold provides a rigid framework that can be elaborated to produce potent and selective NMDA receptor antagonists. For instance, compounds like 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) have demonstrated significant antinociceptive effects, highlighting the therapeutic potential of molecules derived from such cyclic amino acid scaffolds. nih.gov

Receptor TargetExample Ligand/AnalogTherapeutic/Research Relevance
Kainate ReceptorKainic Acid AnalogsNeuroexcitatory research, models for neurodegeneration wikipedia.orgnih.gov
NMDA Receptor3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP)Neuroprotection, antinociceptive effects nih.govnih.gov

Building Blocks for Enzyme Inhibitors and Modulators

The stereochemically rich scaffold of this compound is extensively used in the design and synthesis of various enzyme inhibitors. The pyrrolidine ring can mimic the structure of natural substrates or transition states, leading to potent and selective inhibition.

A notable application is in the development of neuraminidase inhibitors for the treatment of influenza. Neuraminidase is a key enzyme that facilitates the release of new virus particles from infected cells. nih.gov Pyrrolidine derivatives have been designed to mimic the transition state of the sialic acid cleavage reaction catalyzed by neuraminidase. anu.edu.au For example, potent inhibitors have been synthesized from core structures like cis-3-(allyloxycarbonyl)amino-1-(9′-fluorenylmethoxycarbonyl) pyrrolidine-4-carboxylic acid, a direct derivative of the title compound. anu.edu.aunih.govresearchgate.net

In addition to antiviral agents, pyrrolidine derivatives synthesized from this compound and related precursors have shown promise as inhibitors of other enzymes, including:

α-L-Fucosidases: These enzymes are involved in various biological recognition processes, and their inhibitors have potential therapeutic applications. nih.govresearchgate.net

α-Amylase and α-Glucosidase: Inhibition of these enzymes is a key strategy in managing type-2 diabetes by controlling post-prandial hyperglycemia. nih.gov

The following table summarizes some of the enzyme inhibitory activities of compounds derived from pyrrolidine scaffolds.

Enzyme TargetClass of InhibitorTherapeutic Area
Influenza NeuraminidasePyrrolidine derivativesAntiviral (Influenza) nih.govanu.edu.au
α-L-Fucosidase3,4-Dihydroxypyrrolidine derivativesPotential therapeutics for various diseases nih.govresearchgate.net
α-AmylasePyrrolidine derivativesAntidiabetic nih.gov
α-GlucosidasePyrrolidine derivativesAntidiabetic nih.gov
Cyclooxygenase (COX)N-Substituted 3,4-pyrroledicarboximidesAnti-inflammatory mdpi.com

Utility in Materials Science Research

The chirality and functionality of this compound make it a valuable building block in materials science, particularly in the construction of chiral porous materials and liquid crystals.

The incorporation of chiral pyrrolidine units, derived from proline and its analogs like this compound, into metal-organic frameworks (MOFs) is a growing area of research. bohrium.comrsc.orgresearchgate.net MOFs are crystalline materials with well-defined pores, and the introduction of chirality can lead to materials with enantioselective properties. researchgate.netrsc.org These chiral MOFs have potential applications in:

Asymmetric Catalysis: The chiral environment within the pores of the MOF can catalyze chemical reactions to produce one enantiomer of a product preferentially. bohrium.comresearchgate.net

Chiral Separations: The enantioselective recognition properties of the framework can be used to separate racemic mixtures.

Another area where chiral molecules like this compound derivatives can be utilized is in the field of liquid crystals. researchgate.net Chiral dopants are often added to nematic liquid crystal phases to induce a helical superstructure, resulting in a cholesteric liquid crystal phase. mdpi.comnih.gov The ability of the chiral dopant to twist the nematic phase is known as its helical twisting power. While direct applications of this compound in this context are still emerging, its rigid, chiral structure makes it a promising candidate for the design of new chiral dopants for advanced optical materials and displays. nih.gov

Material TypeApplicationRole of this compound Derivative
Metal-Organic Frameworks (MOFs)Asymmetric Catalysis, Chiral SeparationsChiral building block to create an enantioselective porous framework bohrium.comrsc.orgresearchgate.net
Chiral Liquid CrystalsOptical Materials, DisplaysChiral dopant to induce a cholesteric phase researchgate.netmdpi.comnih.gov

Role of Pyrrolidinecarboxylic Acids in Organocatalysis and Asymmetric Transformations

cis-3,4-Pyrrolidinedicarboxylic Acid and its Analogs as Organocatalysts

Pyrrolidine-based organocatalysts are prized for their ability to mimic the catalytic activity of aldolase (B8822740) enzymes, operating through enamine and iminium ion intermediates. The strategic placement of functional groups on the pyrrolidine (B122466) ring is crucial for their catalytic efficacy and stereodirecting ability. Analogs such as 3-pyrrolidinecarboxylic acid have been demonstrated to be powerful catalysts in various asymmetric C-C bond-forming reactions.

Catalysis of Enantioselective Mannich-Type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is a fundamental transformation for the synthesis of nitrogen-containing molecules, including valuable β-amino carbonyl compounds. The development of enantioselective Mannich reactions using chiral organocatalysts has been a significant area of research.

While specific data on this compound is scarce, extensive studies on (R)-3-pyrrolidinecarboxylic acid have shown its remarkable ability to catalyze the direct asymmetric anti-Mannich-type reaction of unmodified ketones with α-imino esters. nih.govacs.org These reactions proceed with high yields, diastereoselectivities (up to >99:1 anti/syn), and enantioselectivities (up to 99% ee). nih.govmdpi.com The position of the carboxylic acid group on the pyrrolidine ring is a key determinant of stereoselectivity. For instance, while proline (2-pyrrolidinecarboxylic acid) typically yields syn-Mannich products, 3-pyrrolidinecarboxylic acid derivatives favor the formation of anti-Mannich products. nih.govacs.org

Research has also highlighted that derivatives like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid are excellent catalysts for the anti-Mannich reactions of aldehydes. nih.govacs.org However, for the corresponding reactions of ketones, the less sterically hindered (R)-3-pyrrolidinecarboxylic acid proves to be more efficient. nih.govacs.org

Table 1: Performance of (R)-3-Pyrrolidinecarboxylic Acid in the anti-Mannich Reaction of Ketones with α-Imino Esters

KetoneYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Acetone85>99:198
Cyclohexanone (B45756)92>99:199
Cyclopentanone8899:199
Butan-2-one7595:597 (for the major regioisomer)

Data compiled from studies on (R)-3-pyrrolidinecarboxylic acid as a catalyst. nih.govacs.org

Catalysis of Asymmetric Michael Additions

The asymmetric Michael addition is another vital C-C bond-forming reaction that benefits from organocatalysis. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts are highly effective in this transformation.

New pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts often involves bulky substituents at the C2 position of the pyrrolidine ring. beilstein-journals.org Furthermore, L-proline rubidium salt has been shown to catalyze the asymmetric Michael addition of malonate anions to prochiral enones and enals, with the stereochemical outcome being predictable based on the geometry of the acceptor. acs.org The secondary amine and the carboxylate moiety are both critical for catalytic activity and asymmetric induction in these systems. acs.org

Mechanistic Studies of Organocatalyzed Reactions

The efficacy of pyrrolidinecarboxylic acid catalysts is rooted in their ability to form key intermediates and transition states that favor the formation of one stereoisomer over others.

Enamine Activation and Dual H-Bonding Mechanisms

The generally accepted mechanism for these reactions involves the formation of a nucleophilic enamine intermediate between the secondary amine of the pyrrolidine catalyst and a carbonyl donor (an aldehyde or ketone). princeton.eduyoutube.comnobelprize.org This enamine then attacks the electrophile (e.g., an imine in the Mannich reaction or an enone in the Michael addition).

The carboxylic acid group plays a crucial, multifaceted role. In the Mannich reaction, it is proposed to act as a proton shuttle, facilitating the protonation of the imine nitrogen, thereby increasing its electrophilicity. acs.org This dual activation, where the amine forms the enamine and the acid activates the electrophile, is a hallmark of this type of catalysis. This intramolecular acid-base catalysis is key to the high efficiency and stereoselectivity observed.

Role of Acidic Functionality in Stereocontrol

The position of the acidic functionality on the pyrrolidine ring is fundamental in dictating the stereochemical outcome. nih.govacs.org In proline-catalyzed reactions, the carboxylic acid at the 2-position directs the electrophile to one face of the enamine, leading to syn-products. In contrast, when the carboxylic acid is at the 3-position, as in 3-pyrrolidinecarboxylic acid, it organizes the transition state differently, favoring an anti-selective pathway. acs.orgacs.org This is attributed to a different hydrogen-bonding network in the transition state, which alters the facial selectivity of the enamine or the orientation of the incoming electrophile. acs.org This demonstrates a remarkable level of stereochemical control exerted by the catalyst's architecture. nih.gov

Diastereoselective and Enantioselective Control in Catalytic Cycles

The catalytic cycle of a pyrrolidinecarboxylic acid-catalyzed reaction is a finely tuned process that ensures high levels of both diastereoselectivity and enantioselectivity. The cycle begins with the formation of the enamine, which then attacks the electrophile in a stereocontrolled manner. nobelprize.org The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst, allowing for a catalytic turnover.

The stereocontrol is established in the C-C bond-forming step, where the chiral catalyst creates a chiral environment around the reacting molecules. The rigidity of the pyrrolidine ring and the directing effect of the carboxylic acid group ensure that the reactants approach each other in a highly ordered, low-energy transition state. For pyrrolidine-based catalysts that lack a directing acidic proton, the stereochemical outcome can be influenced by the relative stability and reactivity of diastereomeric intermediates formed after the initial C-C bond formation, a phenomenon described under the Curtin-Hammett paradigm. nih.gov This highlights the complex interplay of kinetic and thermodynamic factors that govern the stereoselectivity of these reactions.

Factors Influencing Anti/Syn Selectivity

The diastereoselectivity of reactions catalyzed by pyrrolidine-based organocatalysts, such as the aldol (B89426) or Michael additions, is highly dependent on several factors that influence the geometry of the transition state. While specific data for this compound is not extensively detailed in the provided context, general principles derived from analogous pyrrolidine catalysts can be extrapolated.

Key factors influencing anti/syn selectivity include:

Catalyst Structure: The steric and electronic properties of substituents on the pyrrolidine ring are paramount. For instance, the presence of bulky substituents can favor the formation of one diastereomer over the other by creating a more sterically hindered environment for one of the possible transition states. In some pyrrolidine-based catalysts, the relative configuration of the pyrrolidine ring itself has been shown to influence diastereoselectivity. beilstein-journals.org

Reaction Conditions:

Solvent: The choice of solvent can significantly impact selectivity. For example, in pyrrolidine-catalyzed direct aldol reactions, the use of water has been shown to increase diastereoselectivity, which may be attributed to hydrophobic effects. scispace.com In other cases, solvents like toluene (B28343) have been found to favor high diastereoselectivity. beilstein-journals.org

Additives: The use of acidic co-catalysts can alter the reaction pathway and, consequently, the diastereomeric ratio. For example, the addition of benzoic acid or acetic acid in certain Michael additions was found to be detrimental to diastereoselectivity, while trifluoroacetic acid had a different effect. beilstein-journals.org

Substrate Scope: The nature of the reacting partners (e.g., the ketone and aldehyde in an aldol reaction) plays a significant role. The ring size of cyclic ketones, for instance, has been correlated with the diastereoselectivity of the resulting aldol products. scispace.com

In pyrrolidine-catalyzed aldol reactions, excellent diastereoselectivity, often exceeding 99:1 in favor of the anti-isomer, has been reported. scispace.com Similarly, in Michael additions of aldehydes to nitroolefins, moderate to good diastereoselectivity is often observed, which can be tuned by the choice of catalyst and additives. beilstein-journals.org Computational studies suggest that the small energy differences between various conformations of the enamine intermediates necessitate a careful consideration of the entire reaction pathway to fully understand the origins of stereoselectivity. ethz.ch

Table 1: Diastereoselectivity in Pyrrolidine-Catalyzed Reactions

Reaction TypeCatalyst SystemSubstratesSolventDiastereomeric Ratio (dr)Reference
Aldol ReactionPyrrolidine (10 mol%)Cyclic Ketones and Aromatic AldehydesWaterUp to >99:1 (anti:syn) scispace.com
Michael AdditionPyrrolidine-based catalyst OC4trans-β-nitrostyrene and 3-phenylpropionaldehydeToluene86:4 (syn:anti) beilstein-journals.org
Michael Addition(R,R)-DPEN-thioureaIsobutyraldehyde and α,β-unsaturated nitroalkenesNot specified9:1 (syn/anti) mdpi.com
Aldol Condensation(2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acidCyclohexanone and p-nitrobenzaldehydeAqueous medium25:1 (anti:syn) mdpi.comsciforum.net

High Enantiomeric Excess Achieved with Pyrrolidine Catalysts

Pyrrolidine-based organocatalysts are renowned for their ability to induce high levels of enantioselectivity in a wide range of asymmetric transformations. The chiral environment created by the catalyst directs the approach of the substrates, leading to the preferential formation of one enantiomer.

High enantiomeric excesses (ee) have been reported in several key reactions:

Michael Additions: In the asymmetric Michael addition of cyclic ketones to β-nitrostyrenes, a pyrrolidine-based catalyst has demonstrated excellent enantioselectivity, with ee values exceeding 99%. sigmaaldrich.com Similarly, the addition of aldehydes to nitroolefins, catalyzed by newly synthesized pyrrolidine-based organocatalysts, has achieved enantioselectivities up to 85% ee. nih.gov A novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst has also been shown to afford Michael addition products with up to 99% ee. rsc.org

Aldol Reactions: Pyrrolidine-catalyzed direct aldol reactions are also characterized by high enantioselectivity. For instance, organocatalysts derived from naturally available amino acids have yielded aldol products with enantioselectivities of up to >99% ee in both organic and aqueous media. emorychem.science The use of (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid as a catalyst in the aldol condensation of cyclohexanone with p-nitrobenzaldehyde resulted in an enantiomeric excess of 99%. mdpi.comsciforum.net

Other Asymmetric Transformations: The utility of pyrrolidine catalysts extends to other reactions as well. For example, a copper-catalyzed asymmetric cyclizative aminoboration for the synthesis of chiral 2,3-cis-disubstituted piperidines has achieved excellent enantioselectivities. nih.gov

The high enantioselectivities are generally attributed to the formation of a well-defined transition state, often involving hydrogen bonding interactions between the catalyst and the substrates. emorychem.science The structural features of the organocatalyst, including the substituents on the pyrrolidine ring and the presence of other functional groups, are critical in achieving high optical purity. emorychem.science

Table 2: Enantiomeric Excess in Reactions with Pyrrolidine-Based Catalysts

Reaction TypeCatalystEnantiomeric Excess (ee)Reference
Michael AdditionPyrrolidine based catalyst 1>99% sigmaaldrich.com
Michael AdditionNovel chiral spiro-pyrrolidine silyl etherUp to 99% rsc.org
Michael AdditionNew pyrrolidine-based organocatalystsUp to 85% nih.gov
Aldol ReactionOrganocatalysts from L-threonine, L-serine, and L-cysteineUp to >99% emorychem.science
Aldol Condensation(2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid99% mdpi.comsciforum.net
Michael Addition(R,R)-DPEN-thiourea97-99% mdpi.com

Research in Chemical Biology and Molecular Interactions of Cis 3,4 Pyrrolidinedicarboxylic Acid

Investigation of Molecular Interactions with Biomolecules (Non-Clinical)

The unique conformational constraints of cis-3,4-Pyrrolidinedicarboxylic acid make it an intriguing candidate for investigating interactions with various biomolecules. The rigid pyrrolidine (B122466) ring, substituted with two cis-oriented carboxylic acid groups, presents a specific three-dimensional pharmacophore that can be explored for its binding potential to enzymes and receptors.

Ligand Binding Studies with Enzymes (e.g., Glutamate (B1630785) Decarboxylase)

While extensive research has been conducted on various inhibitors of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate, specific ligand binding studies detailing the interaction of this compound with GAD are not extensively documented in publicly available scientific literature. GAD inhibitors are valuable tools for studying the role of GABAergic neurotransmission in health and disease, and many known inhibitors are analogues of glutamate. nih.gov For instance, studies on related glutamate analogues like D,L-cis-2,3-Pyrrolidine dicarboxylate have shown that they can alter glutamate binding to cerebral plasma membranes, suggesting an interaction with glutamate receptors. researchgate.net However, direct evidence and detailed binding data for this compound with glutamate decarboxylase remain to be elucidated.

Chemical Probes for Understanding Biological Pathways

The development of chemical probes is crucial for dissecting complex biological pathways. An ideal chemical probe is a small molecule that interacts with a specific protein target and can be used to modulate its function. The rigid structure of this compound makes it a potential starting point for the design of such probes. By functionalizing the carboxylic acid groups or the pyrrolidine nitrogen, it is theoretically possible to create derivatives that can be tagged with reporter groups (e.g., fluorescent dyes or biotin) to visualize and track biological processes. However, specific examples of this compound being utilized as a chemical probe to understand biological pathways are not well-described in current scientific literature. The principles of fragment-based drug discovery (FBDD) suggest that scaffolds like this could be valuable starting points for developing more complex and specific probes. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule influences its biological activity. For the pyrrolidine scaffold, SAR studies have revealed the critical importance of stereochemistry and substituent positioning. nih.gov

Modulating Specific Receptor Binding Affinities

The cis-configuration of substituents on the pyrrolidine ring has been shown to be crucial for the biological activity of various compounds. nih.gov This stereochemical arrangement can enforce a specific conformation that is favorable for binding to a particular receptor. For instance, the cis-disubstituted pyrrolidine scaffold has been incorporated into molecules designed to modulate the binding affinity for various receptors. While specific SAR studies on this compound itself for modulating a wide range of receptor binding affinities are limited, the general principles derived from related structures are applicable. The dicarboxylic acid functional groups offer points for chemical modification, allowing for the exploration of how changes in charge, size, and hydrogen bonding potential at these positions affect receptor interaction.

Designing Compounds with Defined Molecular Targets

The rational design of compounds with specific molecular targets is a cornerstone of modern drug discovery. The rigid framework of this compound can serve as a valuable building block in this process. Its well-defined stereochemistry can help in pre-organizing the pharmacophoric elements in a conformation that is complementary to the binding site of a target protein. This approach aims to reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. The design of novel molecules often involves computational modeling to predict how a scaffold like this compound might fit into a target's active site, guiding the synthesis of derivatives with optimized interactions. nih.gov While the direct application of this specific dicarboxylic acid in designing compounds with defined molecular targets is not widely reported, the underlying principles of using rigid scaffolds are well-established in the field. nih.gov

Role as Potential Antioxidants in in vitro Chemical Systems

Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. The antioxidant potential of various chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay. cosmobiousa.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical or a metal ion, respectively.

Analytical Research Methodologies for Cis 3,4 Pyrrolidinedicarboxylic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and analysis of cis-3,4-Pyrrolidinedicarboxylic acid. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, the required sensitivity, and the available detection methods. Given that this compound is a stereoisomer, chiral chromatography can also be employed to separate it from its trans-isomer and its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds like amino acids. For this compound, which possesses two carboxylic acid groups and a secondary amine, HPLC offers several advantages, including the ability to analyze the compound in its native form or after derivatization to enhance detection.

Reversed-phase HPLC (RP-HPLC) is a common mode used for amino acid analysis. However, due to the high polarity of dicarboxylic acids, they may exhibit poor retention on traditional C18 columns. To overcome this, several strategies can be employed. Ion-pairing chromatography, where a reagent is added to the mobile phase to form a neutral complex with the analyte, can improve retention. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is well-suited for highly polar compounds. Chiral stationary phases (CSPs) are particularly important for separating stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the enantioseparation of various chiral carboxylic acids. nih.gov

For the detection of this compound, which lacks a strong chromophore, derivatization is often necessary for UV-Vis or fluorescence detection. Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for the direct detection of the underivatized molecule, although derivatization can still be used to improve ionization efficiency. helixchrom.commdpi.com A sensitive LC-MS/MS method has been developed for the isomer separation and quantification of various pyrrolizidine (B1209537) alkaloids in complex matrices, demonstrating the potential for similar applications with pyrrolidinedicarboxylic acids. nih.govnih.gov

ParameterTypical Conditions for Amino Acid Analysis
Stationary Phase C18, C8 (Reversed-Phase), HILIC, Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Acetonitrile (B52724)/water or Methanol (B129727)/water gradients with additives like formic acid, acetic acid, or ammonium (B1175870) acetate.
Detection UV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD).
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C

Gas Chromatography (GC) with Derivatization for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile due to their polar functional groups (carboxyl and amino groups). researchgate.net Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the analyte into a more volatile and thermally stable compound. researchgate.net

The derivatization process typically involves the conversion of the carboxylic acid and amino groups into less polar esters and N-acyl derivatives, respectively. This not only increases volatility but can also improve chromatographic peak shape and detection sensitivity. Following derivatization, the resulting volatile derivative is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information, aiding in the definitive identification of the analyte.

For dicarboxylic acids, both esterification and silylation are common derivatization procedures. The choice of derivatization reagent and reaction conditions is critical to ensure a complete and reproducible reaction with minimal side products.

Derivatization Reagents and Strategies for Enhanced Detection in Research

Derivatization is a key strategy to overcome the challenges associated with the analysis of polar and non-volatile compounds like this compound, particularly for GC analysis and for enhancing sensitivity in HPLC. The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detectability. helixchrom.com

Silylation for GC-MS Analysis

Silylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as those in carboxylic acid and amine groups. The active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group, which significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. researchgate.net

Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used for amino acids. researchgate.net MSTFA is often preferred as its by-products are highly volatile and elute with the solvent front, minimizing interference in the chromatogram. researchgate.net For sterically hindered groups, more powerful silylating agents or the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary. The reaction is typically carried out in an aprotic solvent, and the mixture is heated to ensure complete derivatization.

For complex cyclic amino acids like kainic acid, a two-stage derivatization involving N-trifluoroacetylation followed by O-silylation has been shown to produce stable derivatives suitable for GC-MS analysis. This approach could be applicable to this compound to ensure complete derivatization of both the amine and the two carboxylic acid groups.

Pyridinium (B92312) and Amine-Based Derivatization for LC-MS Sensitivity

In LC-MS analysis, while derivatization is not always necessary for volatility, it can be employed to significantly enhance the ionization efficiency of the analyte, leading to improved sensitivity. For this compound, which contains a secondary amine, derivatization reagents that introduce a permanently charged group or a readily ionizable moiety are particularly effective.

Pyridinium-based reagents have been developed to tag primary and secondary amines, introducing a fixed positive charge. helixchrom.com This "charge-tagging" strategy ensures that the analyte is efficiently ionized in the electrospray ionization (ESI) source of the mass spectrometer, leading to a substantial increase in signal intensity. For example, 2,4,6-triphenylpyrylium (B3243816) salts react with primary amines to form stable pyridinium salts, which can be detected at very low concentrations. helixchrom.com Similar reagents have been designed to target carboxylic acids, enhancing their detection in positive ion mode ESI-MS. researchgate.net

Amine-based derivatization is another approach where a reagent containing a tertiary amine or another easily protonated group is attached to the analyte. This increases the basicity of the molecule, promoting protonation and enhancing the ESI-MS response.

Derivatization StrategyTarget Analyte & Functional GroupPurposeTypical Reagent(s)
SilylationThis compound (Carboxyl and Amino groups)Increase volatility for GC-MSMSTFA, BSTFA, TMCS
Pyridinium-basedThis compound (Amino group)Enhance LC-MS sensitivity (charge-tagging)2,4,6-Triphenylpyrylium salts
Amine-basedThis compound (Carboxyl groups)Enhance LC-MS sensitivity2-Picolylamine, 2-Hydrazinopyridine

Optimization of Derivatization Conditions (Temperature, Time)

The efficiency and reproducibility of a derivatization reaction are highly dependent on the reaction conditions, primarily temperature and time. Incomplete or variable derivatization can lead to inaccurate quantification and the appearance of multiple peaks for a single analyte. Therefore, optimizing these parameters is a critical step in method development.

For silylation reactions, the temperature and reaction time must be sufficient to overcome any steric hindrance and ensure complete reaction. For example, the derivatization of amino acids with MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is often carried out at elevated temperatures (e.g., 100 °C) for several hours to ensure complete conversion. The stability of the resulting derivatives over time should also be assessed to define a reliable timeframe for analysis after sample preparation.

Similarly, for derivatization reactions in LC-MS, the reaction kinetics need to be understood to determine the optimal incubation time and temperature. Some modern derivatization reagents are designed to react rapidly at room temperature, simplifying the workflow. The pH of the reaction mixture is another crucial parameter, especially for reactions targeting acidic or basic functional groups, as it influences the reactivity of both the analyte and the derivatization reagent. The use of catalysts can also significantly affect the required temperature and time. For instance, pyridine (B92270) is often used as a catalyst in acylation and some esterification reactions. researchgate.net The optimization process often involves a systematic evaluation of these parameters to find the conditions that yield the highest and most consistent product formation.

Methods for Stereoisomer Separation and Quantification

The separation and quantification of the stereoisomers of 3,4-pyrrolidinedicarboxylic acid, including the cis and trans diastereomers and their respective enantiomers, are critical for understanding their specific biological activities and for quality control in synthetic processes. Due to their identical chemical and physical properties in an achiral environment, the separation of enantiomers requires chiral recognition techniques. researchgate.net The primary methods employed for the stereoisomeric resolution of such chiral carboxylic acids include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Gas Chromatography (GC) following derivatization, and Capillary Electrophoresis (CE) with chiral selectors.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation of stereoisomers. The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). researchgate.net These phases create a chiral environment where the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP leads to differential retention times, allowing for their separation. researchgate.netsigmaaldrich.com

For carboxylic acids like this compound, several types of CSPs have proven effective. Macrocyclic glycopeptide-based CSPs, such as those using vancomycin (B549263) or teicoplanin, are particularly versatile. sigmaaldrich.comresearchgate.net They offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexing, which are effective for the separation of polar and ionizable compounds. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs, derived from cellulose or amylose, are also widely used and can separate a broad range of chiral compounds. nih.govresearchgate.net

The separation can be optimized by adjusting the mobile phase composition. In reversed-phase mode, mixtures of water or buffers with organic modifiers like methanol or acetonitrile are common. sigmaaldrich.com The pH of the mobile phase and the use of additives can significantly influence the ionic interactions and, therefore, the chiral recognition and resolution. researchgate.net

Table 1: Illustrative HPLC Conditions for Chiral Separation of Pyrrolidine-3-Carboxylic Acid Analogs

ParameterCondition 1: Macrocyclic Glycopeptide CSPCondition 2: Polysaccharide-based CSP
Column Astec CHIROBIOTIC V2 (Vancomycin-based)Chiralpak AD-H (Amylose-based)
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v)n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 210 nm or Mass Spectrometry (MS)UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Principle of Separation Multiple interactions including ionic, hydrogen bonding, and inclusion complexing. sigmaaldrich.comInclusion in chiral grooves of the polysaccharide structure, hydrogen bonding, and dipole-dipole interactions. nih.gov

Quantification is typically performed using UV detectors, or for higher sensitivity and specificity, mass spectrometry (MS). The area under each chromatographic peak is proportional to the concentration of the corresponding stereoisomer.

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for chiral separations, particularly when coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.gov However, due to the low volatility and polar nature of amino acids like 3,4-pyrrolidinedicarboxylic acid, derivatization is a mandatory prerequisite. mdpi.com

The derivatization process involves converting the carboxylic acid and amine functionalities into less polar, more volatile groups. A common approach is esterification of the carboxyl groups (e.g., with isobutyl chloroformate) followed by acylation of the amino group. mdpi.com To achieve chiral separation, either a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral GC column, or the racemic derivative can be separated on a GC column coated with a chiral stationary phase. nih.gov

Table 2: Typical GC-MS Method for Chiral Analysis of Amino Acid Derivatives

ParameterDescription
Derivatization Two-step process: 1. Esterification of carboxylic acid groups (e.g., with isobutyl chloroformate). 2. Acylation of amine group (e.g., with trifluoroacetic anhydride). mdpi.com
GC Column Chiral stationary phase, e.g., Chirasil-Val (L-valine-tert-butylamide polysiloxane).
Carrier Gas Helium or Hydrogen.
Oven Program Temperature gradient, e.g., starting at 80°C, ramping to 200°C.
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. nih.govmdpi.com

Enantioselective multidimensional gas chromatography can further enhance separation by using a pre-column to isolate the target analytes before they are transferred to the main chiral column. nih.gov This is particularly useful for analyzing complex biological samples. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and requires only small sample volumes, making it an attractive alternative to HPLC and GC. lumexinstruments.com For chiral separations, a chiral selector is added to the background electrolyte. lumexinstruments.comsciex.com The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field results in different migration times.

Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of a wide variety of compounds, including amino acids. lumexinstruments.com The size of the cyclodextrin (B1172386) cavity and the nature of its substituents can be tailored to optimize the separation. Macrocyclic antibiotics can also be used as chiral selectors in CE. lumexinstruments.com

Table 3: General Capillary Electrophoresis Conditions for Enantioseparation

ParameterDescription
Chiral Selector Modified β-cyclodextrin (e.g., sulfated or hydroxypropyl-β-cyclodextrin) added to the background electrolyte. lumexinstruments.com
Background Electrolyte Phosphate or borate (B1201080) buffer at a controlled pH (e.g., pH 2.5-4.5 for acidic compounds). sciex.comnih.gov
Capillary Fused-silica capillary (e.g., 50 µm internal diameter). sciex.com
Voltage 15-30 kV. sciex.com
Detection UV-Vis detector, typically at a low wavelength (e.g., 200-214 nm). sciex.com

The quantification of stereoisomers by CE is based on the peak areas in the electropherogram. The method's reproducibility and sensitivity make it suitable for quantitative analysis in various matrices. nih.gov

Emerging Research Directions and Future Perspectives for Cis 3,4 Pyrrolidinedicarboxylic Acid

Development of Novel Synthetic Routes with Improved Sustainability

The synthesis of pyrrolidine (B122466) derivatives, including dicarboxylic acids, is a mature field, yet the increasing emphasis on green chemistry is driving innovation towards more sustainable and environmentally benign methodologies. nih.govresearchgate.net The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste, are being actively applied to the synthesis of complex molecules. unibo.itnih.gov

Future research in the synthesis of cis-3,4-pyrrolidinedicarboxylic acid is expected to focus on several key areas of sustainability:

Bio-based Feedstocks: A significant trend is the utilization of biomass-derived starting materials. For instance, itaconic acid, a bio-based dicarboxylic acid, can be reacted with amines via aza-Michael addition to form pyrrolidone-based carboxylic acids. researchgate.netmaastrichtuniversity.nl This approach offers a potential route to renewable pyrrolidine structures, moving away from traditional petroleum-based precursors.

Catalytic Efficiency: The development of highly efficient catalytic systems is crucial for sustainable synthesis. This includes the use of catalysts that can operate under mild conditions, are recyclable, and minimize the formation of byproducts. researchgate.net For the synthesis of related amide structures, methods using silane-mediated direct coupling of carboxylic acids and amines are being explored to avoid harsh conditions and wasteful reagents. themjalab.com

Process Intensification: Microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidines, contributing to the goals of green chemistry. nih.gov Continuous flow processes also represent a promising direction, offering better control over reaction parameters and potentially reducing waste and energy consumption compared to batch processes. unibo.it

Sustainable ApproachDescriptionPotential Impact on this compound SynthesisReferences
Use of Bio-based FeedstocksEmploying starting materials derived from renewable resources, such as itaconic acid.Reduces reliance on fossil fuels and promotes a circular economy. researchgate.netmaastrichtuniversity.nl
Advanced CatalysisDevelopment of highly active and selective catalysts that can be recycled and reused.Improves atom economy, reduces waste, and lowers energy requirements. researchgate.net
Process IntensificationUtilizing technologies like microwave-assisted synthesis or continuous flow reactors.Increases reaction rates, improves yields, and allows for safer and more efficient production. nih.govunibo.it

Exploration of New Catalytic Applications for Asymmetric Synthesis

The pyrrolidine scaffold is a well-established "privileged" structure in asymmetric organocatalysis. researchgate.net Derivatives of proline and other pyrrolidines are widely used to catalyze a variety of stereoselective transformations. The cis-3,4-dicarboxylic acid structure offers unique opportunities for the design of novel organocatalysts.

Bifunctional Catalysis: The two carboxylic acid groups on the this compound scaffold can act as Brønsted acids or hydrogen bond donors. This allows for the design of bifunctional catalysts where one part of the molecule activates a substrate while the other controls the stereochemical outcome of the reaction.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The dicarboxylic acid functionality makes this compound an ideal building block for the construction of chiral MOFs and coordination polymers. These materials can possess well-defined porous structures with chiral environments, making them attractive candidates for heterogeneous asymmetric catalysis.

Enantioselective Transformations: Research continues to explore the application of pyrrolidine-based catalysts in a wide range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and cycloadditions. nih.govnih.govrsc.org The specific stereochemistry of this compound could lead to catalysts with novel reactivity and selectivity profiles. For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgchromatographyonline.comsemanticscholar.org

Catalytic ApplicationDescriptionPotential Role of this compoundReferences
Asymmetric OrganocatalysisUse of small organic molecules to catalyze stereoselective reactions.As a chiral scaffold for designing new bifunctional catalysts. researchgate.netnih.govrsc.org
Heterogeneous CatalysisCatalysis where the catalyst is in a different phase from the reactants, often as a solid.As a building block for chiral Metal-Organic Frameworks (MOFs) for recyclable catalysts.
Enantioselective Michael AdditionsThe stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound.A key structural motif in catalysts developed for these reactions. rsc.orgchromatographyonline.comsemanticscholar.org

Advanced Computational Modeling for Predicting Biological Interactions and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities. unibo.it For this compound and its derivatives, computational modeling offers significant opportunities for accelerated discovery and design.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of pyrrolidine derivatives with their biological activities. researchgate.netacs.orgnih.gov These models can be used to predict the potency of new derivatives and to guide the design of compounds with improved therapeutic properties. Techniques like CoMFA and CoMSIA are used to create 3D-QSAR models that provide detailed insights into the structural requirements for activity. chiralpedia.comescholarship.org

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of this compound derivatives within the active sites of biological targets like enzymes and receptors. chiralpedia.comnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Molecular dynamics (MD) simulations can further explore the stability and dynamics of these interactions over time. escholarship.orgnih.gov

Reactivity Prediction: Computational methods can be used to study the reaction mechanisms of synthetic routes to this compound and its applications in catalysis. This can help in optimizing reaction conditions and in designing more efficient catalysts.

Computational MethodApplicationRelevance to this compoundReferences
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activity based on chemical structure.To design derivatives with enhanced biological or catalytic activity. researchgate.netacs.orgnih.govchiralpedia.com
Molecular DockingPredicting the preferred orientation of one molecule to a second when bound to each other.To understand and predict interactions with biological targets. chiralpedia.comnih.gov
Molecular Dynamics (MD) SimulationsSimulating the physical movements of atoms and molecules.To assess the stability of ligand-protein complexes and understand dynamic interactions. escholarship.orgnih.gov

Integration into Supramolecular Chemistry and Advanced Materials Research

Supramolecular chemistry, the study of non-covalent interactions, offers a powerful approach to the construction of complex, functional architectures from molecular building blocks. The defined geometry and multiple hydrogen bonding sites of this compound make it an attractive component for supramolecular assembly.

Self-Assembled Monolayers and Gels: The dicarboxylic acid can be used to form ordered structures on surfaces or to act as a gelling agent for the formation of soft materials. The chirality of the pyrrolidine ring can be transferred to the supramolecular level, leading to the formation of chiral aggregates.

Supramolecular Cages and Hosts: There is growing interest in using self-assembled cages for applications in catalysis, sensing, and separations. researchgate.net A notable example is the use of a supramolecular cage to amplify the circular dichroism signal of chiral dicarboxylic acids, allowing for their sensitive detection and enantiomeric excess determination in complex mixtures like wine. wikipedia.org This highlights the potential for developing sensors based on host-guest chemistry with pyrrolidine dicarboxylic acids.

Functional Materials: By incorporating this compound into polymers or other materials, it is possible to impart specific properties such as chirality, hydrophilicity, and metal-binding capabilities. These functionalized materials could find applications in areas such as chiral separations, catalysis, and biomedical devices. For example, tetracarboxylic acids have been shown to self-assemble into 2D layers with large chiral pores. researchgate.net

Area of ResearchDescriptionPotential of this compoundReferences
Supramolecular CagesSelf-assembled, cage-like structures with an inner cavity.As a guest molecule for chiral recognition and sensing. wikipedia.org
Self-AssemblySpontaneous organization of molecules into ordered structures.To form chiral gels, liquid crystals, or layered materials. researchgate.net
Functional PolymersPolymers designed with specific chemical functionalities.As a monomer to introduce chirality and dicarboxylic acid groups into polymer chains.

Discovery of Novel Derivatization and Analytical Techniques for Complex Mixtures

The accurate and sensitive analysis of this compound, particularly its enantiomers, in complex matrices such as biological fluids or reaction mixtures, requires sophisticated analytical methods. Research in this area is focused on improving detection limits, simplifying sample preparation, and enabling high-throughput screening.

Chiral Derivatization: To facilitate the separation and detection of enantiomers, chiral derivatizing agents can be used to convert the dicarboxylic acid into a pair of diastereomers. These diastereomers can then be separated using standard chromatographic techniques like HPLC. nih.govcolostate.edu The development of new derivatization reagents that react under mild conditions and provide strong signals in mass spectrometry or other detectors is an active area of research.

Advanced Chromatographic Separations: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers without derivatization. chromatographyonline.comresearchgate.netchiralpedia.comscispace.com The development of new CSPs with improved selectivity for dicarboxylic acids is ongoing. Gas chromatography-mass spectrometry (GC-MS) is another important technique, often requiring derivatization of the carboxylic acid groups to increase volatility, for example, through esterification or silylation. researchgate.netnih.govnih.gov

Chiroptical Methods: As mentioned previously, chiroptical techniques like circular dichroism (CD) spectroscopy, especially when coupled with supramolecular hosts, are emerging as rapid and sensitive methods for determining enantiomeric excess. wikipedia.org This approach avoids the need for chromatographic separation, making it suitable for high-throughput analysis.

Analytical TechniqueDescriptionApplication to this compoundReferences
Chiral HPLCLiquid chromatography using a chiral stationary phase to separate enantiomers.Direct enantioselective analysis and purification. chromatographyonline.comresearchgate.netchiralpedia.comscispace.com
GC-MS with DerivatizationGas chromatography-mass spectrometry following chemical modification to increase volatility.Sensitive quantification in complex samples after esterification or silylation. researchgate.netnih.govnih.gov
Chiroptical SpectroscopyTechniques that measure the differential interaction of left and right circularly polarized light with chiral molecules.Rapid determination of enantiomeric purity, potentially enhanced by supramolecular hosts. wikipedia.org

Q & A

Q. What are the optimal storage and handling conditions for cis-3,4-pyrrolidinedicarboxylic acid derivatives to ensure stability?

  • Methodological Answer : Stability is highly temperature-dependent. For derivatives like cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid, store at 2–8°C for short-term use. For long-term storage (6+ months), -80°C is recommended, while -20°C should be limited to 1 month to avoid degradation from freeze-thaw cycles. Prior to use, warm samples to 37°C and sonicate to enhance solubility . Hydrochloride salts (e.g., cis-4-phenylpyrrolidine-3-carboxylic acid hydrochloride) exhibit improved aqueous solubility due to their ionic nature, making them suitable for biological assays .

Q. How can researchers verify the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use HPLC or LC-MS with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to assess purity (>98% by area under the curve). For stereochemical confirmation, chiral chromatography or NMR (e.g., 1H^1H, 13C^13C, and 2D NOESY) is critical, as the cis-configuration influences biological activity. Cross-reference with published spectral data for derivatives like (3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

  • Methodological Answer : A typical route involves multi-step organic synthesis :
  • Step 1 : Cyclization of protected amino acids (e.g., Boc-protected pyrrolidine precursors) via intramolecular Heck or Ullmann coupling.
  • Step 2 : Hydrolysis of ester groups under acidic/basic conditions to yield dicarboxylic acids.
  • Step 3 : Salt formation (e.g., HCl) for improved solubility . Automated flow reactors are recommended for scalable synthesis to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or solvent effects . For example, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) synthesized via [2+2] photocycloaddition may contain trans-isomers that skew bioactivity results. Mitigate this by:
  • Purification : Use preparative HPLC with chiral columns.
  • Activity assays : Include controls for enantiomeric excess (e.g., circular dichroism) .
  • Solvent screening : Test analogs in polar (DMSO/PBS) and nonpolar (lipid bilayer-mimetic) environments to assess membrane permeability .

Q. What experimental strategies optimize the electrochemical synthesis of this compound-based polymers?

  • Methodological Answer : Electrochemical methods (e.g., anodic oxidation) enable regioselective functionalization. Key parameters:
  • Temperature : Reactions at 0°C favor kinetic products (e.g., cis-3,4-adducts), while 25°C promotes thermodynamic isomers.
  • Electrolyte : Use tetrabutylammonium hexafluorophosphate (TBAPF6_6) in dichloromethane for stable current density.
  • Substrate design : Incorporate electron-withdrawing groups (e.g., nitro) to enhance redox activity . Post-synthetic characterization via FT-IR and TGA can confirm polymer thermocleavability, as demonstrated in cis-cyclobutane-1,2-dicarboxylic acid-based thermosets .

Q. How do researchers address solubility challenges in in vivo studies of this compound derivatives?

  • Methodological Answer :
  • Formulation : Prepare nanoparticle suspensions using PLGA or lipid carriers for hydrophobic derivatives. For hydrophilic salts (e.g., hydrochloride), use isotonic PBS (pH 7.4) .
  • Dosing : Conduct pilot pharmacokinetic studies with radiolabeled analogs (e.g., 14C^{14}C-tagged) to track bioavailability and metabolite profiles .
  • Surfactants : Add 0.1% Tween-80 to aqueous solutions to prevent aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.